

Application Notes and Protocols for Indazole Derivatives in Neurodegenerative Disease Research

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Compound of Interest		
Compound Name:	6-Bromo-1-methyl-1h-indazol-4-	
	amine	
Cat. No.:	B598711	Get Quote

A Note on **6-Bromo-1-methyl-1h-indazol-4-amine**: Extensive literature searches did not yield specific data regarding the direct application of **6-Bromo-1-methyl-1h-indazol-4-amine** in neurodegenerative disease research. The available information primarily pertains to its role as a chemical intermediate in the synthesis of various compounds.[1][2][3] However, the indazole scaffold is of significant interest in neuroscience research, with several derivatives showing promise in preclinical models of neurodegenerative disorders.[4][5][6]

This document focuses on a structurally related and scientifically documented compound, 6-amino-1-methyl-indazole (AMI), which has demonstrated neuroprotective properties in models of Parkinson's Disease.[7][8][9] The following application notes and protocols are based on published research for AMI and are intended to serve as a guide for researchers interested in exploring the therapeutic potential of indazole derivatives.

Application Notes: 6-amino-1-methyl-indazole (AMI) in Parkinson's Disease Research

Background: Parkinson's Disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[7] A key pathological feature of PD and other tauopathies is the hyperphosphorylation of the microtubule-associated protein tau.[7][10] Hyperphosphorylated tau disassociates from microtubules, leading to their

Methodological & Application





instability and the formation of neurotoxic aggregates.[7][10] Glycogen synthase kinase-3 β (GSK-3 β) is a primary kinase responsible for this pathological tau phosphorylation.[7][11]

6-amino-1-methyl-indazole (AMI) is a novel indazole derivative that has been investigated for its neuroprotective effects.[7][9] It represents a promising class of compounds for mitigating the neurodegenerative processes in Parkinson's Disease.

Mechanism of Action: AMI exerts its neuroprotective effects by inhibiting the hyperphosphorylation of tau protein.[7][8] In cellular models of PD, treatment with AMI has been shown to significantly decrease the levels of phosphorylated tau (p-tau) and the activity of its upstream kinase, GSK-3β.[7] By reducing tau hyperphosphorylation, AMI helps to maintain microtubule stability, prevent the formation of toxic tau aggregates, and ultimately protect neurons from apoptosis.[7]

Applications in Neurodegenerative Disease Research:

- In vitro modeling: Studying the efficacy of AMI in protecting neuronal cell lines (e.g., SH-SY5Y) from neurotoxins like MPP+ (1-methyl-4-phenylpyridinium), which induces Parkinson's-like pathology.[7][8]
- Mechanism of action studies: Investigating the specific signaling pathways modulated by AMI, particularly the GSK-3β/tau phosphorylation axis.
- In vivo preclinical studies: Evaluating the therapeutic potential of AMI in animal models of Parkinson's Disease, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model, to assess its effects on motor function and neuronal survival.[7][8]
- Structure-activity relationship (SAR) studies: Using AMI as a lead compound for the synthesis and evaluation of new indazole derivatives with improved potency and drug-like properties.

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro studies on the effects of 6-amino-1-methyl-indazole (AMI) in a cellular model of Parkinson's Disease.



Parameter Measured	Cell Line	Treatment Conditions	Key Findings	Reference
Cell Viability (MTT Assay)	SH-SY5Y	MPP+ induced toxicity with and without AMI cotreatment.	AMI treatment significantly increased cell viability in MPP+-treated cells in a dose-dependent manner.	[7]
Apoptosis (Hoechst Staining)	SH-SY5Y	MPP+ induced toxicity with and without AMI cotreatment.	AMI treatment markedly reduced the number of apoptotic cells induced by MPP+.	[7]
Protein Expression (Western Blot)	SH-SY5Y	MPP+ induced toxicity with and without AMI cotreatment.	AMI treatment significantly decreased the expression of phosphorylated tau (p-tau) and phosphorylated GSK-3β.	[7]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Using SH-SY5Y Cells

This protocol outlines a method to assess the neuroprotective effects of 6-amino-1-methyl-indazole (AMI) against MPP+-induced toxicity in the human neuroblastoma SH-SY5Y cell line. [8]

Materials:



- SH-SY5Y human neuroblastoma cell line (ATCC® CRL-2266™)
- DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin[6][12]
- 6-amino-1-methyl-indazole (AMI)
- MPP+ iodide
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- DMSO
- Phosphate-Buffered Saline (PBS)
- 96-well and 6-well cell culture plates
- Microplate reader

Procedure:

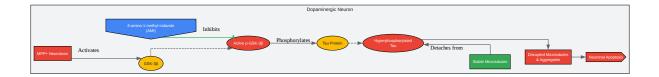
- Cell Culture and Seeding:
 - Culture SH-SY5Y cells in DMEM/F12 medium at 37°C in a humidified atmosphere of 5%
 CO2.[12]
 - Passage cells upon reaching 80-90% confluency.[13]
 - For the neuroprotection assay, seed SH-SY5Y cells into 96-well plates at a density of 1 x
 10^4 cells/well and into 6-well plates at a density of 2 x 10^5 cells/well.
 - Allow cells to adhere and grow for 24 hours.
- Compound Treatment:
 - Prepare stock solutions of AMI and MPP+ in a suitable solvent (e.g., DMSO or sterile water) and dilute to final concentrations in culture medium.
 - \circ Pre-treat the cells with various concentrations of AMI (e.g., 1, 5, 10, 20 μ M) for 2 hours. Include a vehicle control group.



- After pre-treatment, add MPP+ (final concentration, e.g., 1 mM) to the wells (except for the control group) and co-incubate with AMI for an additional 24 hours.
- Assessment of Cell Viability (MTT Assay):
 - After the 24-hour incubation, remove the medium and add 100 μL of fresh medium containing 0.5 mg/mL MTT to each well of the 96-well plate.
 - Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
 - $\circ\,$ Remove the MTT solution and add 150 μL of DMSO to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
- Western Blot Analysis for p-tau and p-GSK-3β:
 - For cells grown in 6-well plates, lyse the cells and collect the protein extracts.
 - Determine the protein concentration using a BCA assay.
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane and incubate with primary antibodies against p-tau, total tau, p-GSK-3β, total GSK-3β, and a loading control (e.g., β-actin).
 - Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
 - Quantify the band intensities using densitometry software.

Visualizations

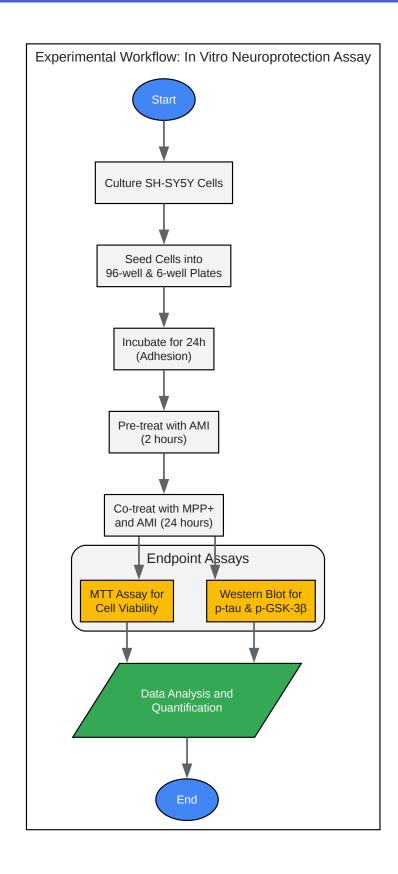




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Caption: Proposed signaling pathway of AMI in neuroprotection.





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Caption: Workflow for assessing AMI's neuroprotective effects in vitro.



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